

# Application Notes and Protocols: [11C]DAA-1106 PET Imaging for Neuroinflammation

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## Compound of Interest

Compound Name: DAA-1106

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## Introduction

Positron Emission Tomography (PET) imaging with the radioligand [11C]**DAA-1106** provides a powerful in vivo tool for the quantitative assessment of neuroinflammation. [11C]**DAA-1106** is a selective agonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is primarily located on the outer mitochondrial membrane of glial cells, particularly microglia and astrocytes.[1][3] In the healthy central nervous system (CNS), TSPO expression is low.[2] However, in response to brain injury or inflammation, activated microglia markedly upregulate TSPO expression.[1][2][3] This makes TSPO an important biomarker for neuroinflammatory processes.[1][2]

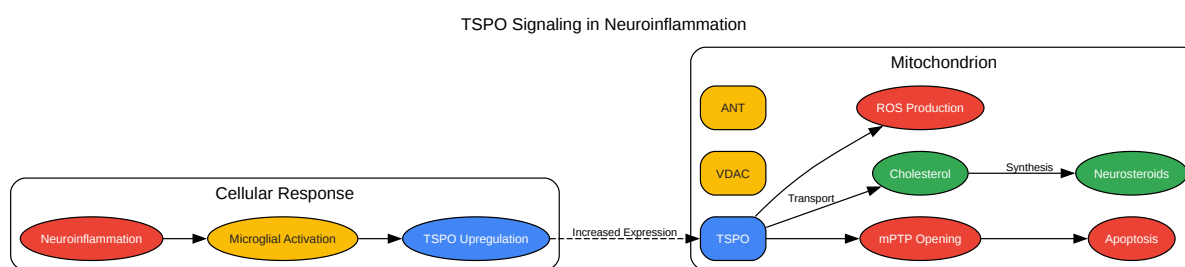
The radioligand N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, or [11C]**DAA-1106**, has demonstrated high affinity and selectivity for TSPO.[4][5] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, [11C]**DAA-1106** exhibits higher brain uptake and a better signal-to-noise ratio, enabling more stable quantitative analysis of neuroinflammation.[6][7][8] PET studies utilizing [11C]**DAA-1106** have been instrumental in investigating the role of neuroinflammation in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and multiple sclerosis.[1][9][10]

It is important to note that a common single nucleotide polymorphism (rs6971) in the TSPO gene can lead to variations in binding affinity among individuals. This results in three distinct

groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).<sup>[1]</sup> Genotyping of study participants is therefore crucial for the accurate interpretation of [11C]**DAA-1106** PET imaging data.

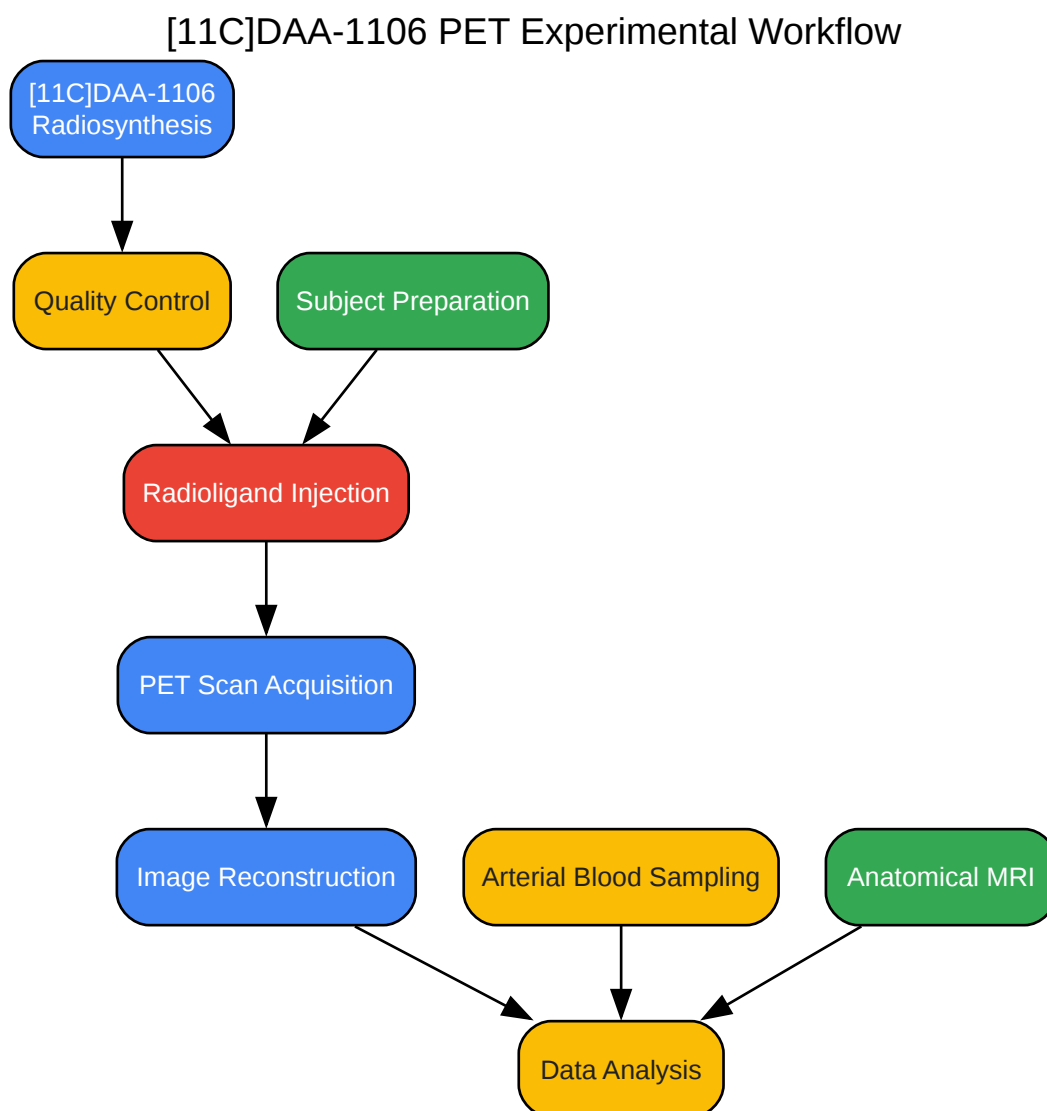
These application notes provide a comprehensive overview of the protocol for conducting a [11C]**DAA-1106** PET imaging study for neuroinflammation, from radioligand synthesis to data analysis.

## Signaling Pathway and Experimental Workflow



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Caption: TSPO signaling pathway in neuroinflammation.



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Caption: Experimental workflow for a [11C]DAA-1106 PET study.

## Experimental Protocols

### Radiosynthesis of [11C]DAA-1106

The radiosynthesis of [11C]DAA-1106 is typically achieved through the [11C]methylation of the desmethyl precursor, DAA1123.[4]

- Production of [11C]Methyl Iodide: [11C]Methane is produced via proton bombardment of a nitrogen gas target containing 10% hydrogen in a cyclotron.[11] The [11C]methane is then

converted to [11C]methyl iodide ([11C]CH<sub>3</sub>I) using a gas-phase iodination system.[\[12\]](#)

- Radiolabeling: The [11C]methyl iodide is bubbled through a solution containing the desmethyl precursor (DAA1123) and a base, such as sodium hydride (NaH) or potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO).[\[4\]](#)[\[12\]](#)
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC).[\[4\]](#)[\[12\]](#)
- Formulation: The HPLC fraction containing [11C]**DAA-1106** is collected, the solvent is removed, and the final product is formulated in a sterile solution for injection.[\[12\]](#)
- Quality Control: The final product should be tested for radiochemical purity (>98%), specific activity, and sterility before administration.[\[4\]](#)

## Subject Preparation

- Informed Consent: Obtain written informed consent from all participants in accordance with institutional guidelines and regulatory requirements.
- Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure the subject is suitable for the study.
- Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to minimize any potential metabolic effects on radiotracer distribution.
- Genotyping: Obtain a blood sample for TSPO genotyping (rs6971) to determine the subject's binder status (HAB, MAB, or LAB).
- Catheter Placement: Insert two intravenous catheters, one for radiotracer injection and another for arterial blood sampling.

## PET Scan Acquisition

- Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
- Transmission Scan: Perform a transmission scan for attenuation correction.

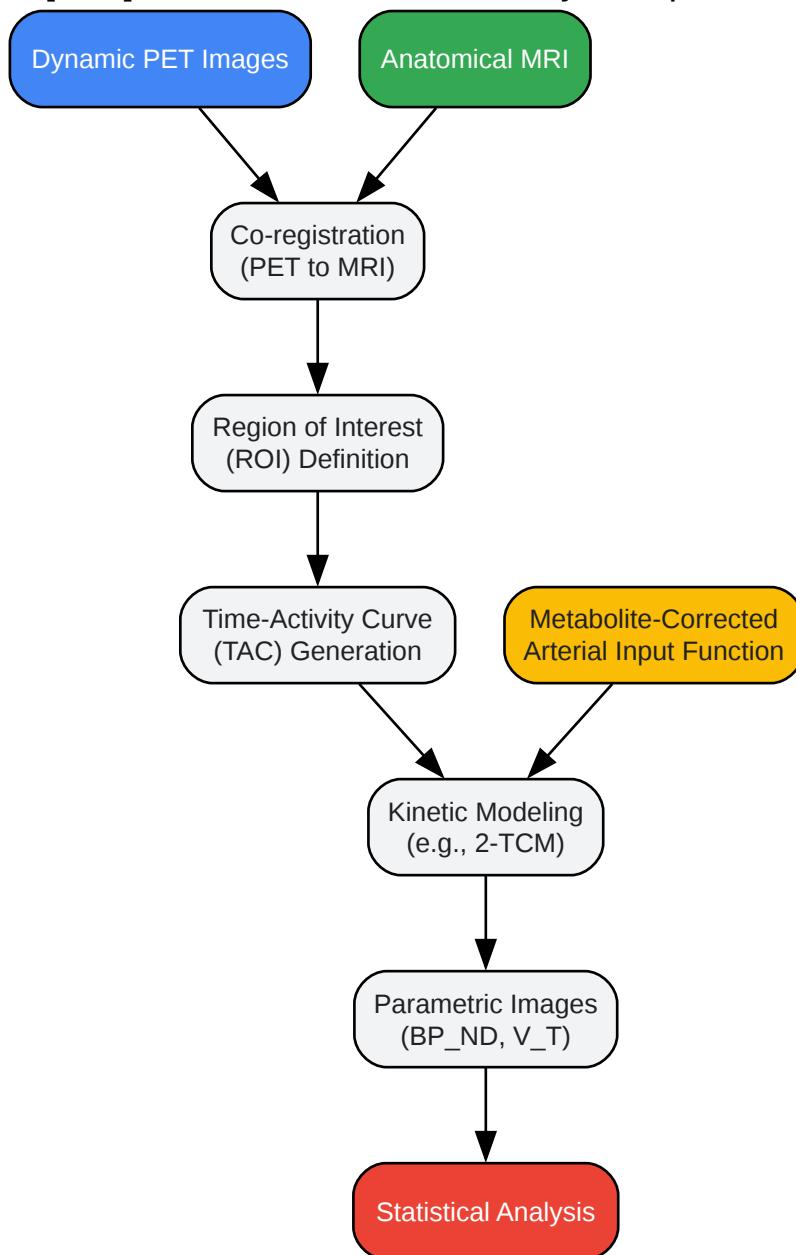
- Radiotracer Injection: Administer a bolus injection of [11C]**DAA-1106** (typically  $370 \pm 70$  MBq) intravenously over 30 seconds.[\[11\]](#)
- Dynamic Scan: Start a dynamic PET scan immediately following the injection. A typical scanning duration is 90-120 minutes.[\[13\]](#)[\[14\]](#)
- Anatomical Imaging: Acquire a high-resolution T1-weighted magnetic resonance imaging (MRI) scan for anatomical co-registration and region of interest (ROI) definition.

## Arterial Blood Sampling and Analysis

- Blood Sampling: Collect serial arterial blood samples throughout the PET scan to measure the concentration of [11C]**DAA-1106** in plasma.
- Metabolite Analysis: Analyze the blood samples to determine the fraction of unchanged parent radiotracer over time, as [11C]**DAA-1106** is metabolized in the plasma.[\[4\]](#) This is crucial for generating an accurate arterial input function.

## Data Analysis

### [11C]DAA-1106 PET Data Analysis Pipeline



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Caption: Data analysis pipeline for [11C]**DAA-1106** PET studies.

- Image Reconstruction and Co-registration: Reconstruct the dynamic PET data and co-register the images to the subject's anatomical MRI.
- Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for various brain regions (e.g., cortical regions, hippocampus, thalamus, cerebellum).

- Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.
- Kinetic Modeling: Apply a two-tissue compartment model (2-TCM) to the TACs using the metabolite-corrected arterial input function.[\[10\]](#)[\[14\]](#) This allows for the estimation of key quantitative parameters.
- Outcome Measures:
  - Total Distribution Volume ( $V_T$ ): Represents the total binding of the radiotracer in a region, including specific and non-specific binding.
  - Binding Potential ( $BP_{ND}$ ): Reflects the density of available TSPO sites and is a measure of specific binding.[\[15\]](#)  $BP_{ND}$  is often considered a more appropriate outcome measure than  $V_T$ .[\[15\]](#)
- Statistical Analysis: Perform statistical comparisons of  $BP_{ND}$  or  $V_T$  values between different groups (e.g., patients vs. healthy controls) or conditions to assess differences in neuroinflammation.

## Quantitative Data Summary

The following tables summarize representative quantitative data from  $[11C]$ DAA-1106 PET studies in healthy controls and patient populations.

Table 1:  $[11C]$ DAA-1106 Binding Potential ( $BP_{ND}$ ) in Healthy Controls

Brain Region	Mean $BP_{ND}$ ( $\pm$ SD)	Reference
Thalamus	1.83 ( $\pm$ 0.45)	<a href="#">[15]</a>
Medial Temporal Cortex	1.54 ( $\pm$ 0.38)	<a href="#">[15]</a>
Cerebellum	1.48 ( $\pm$ 0.36)	<a href="#">[15]</a>
Occipital Cortex	1.25 ( $\pm$ 0.31)	<a href="#">[15]</a>
Posterior Cingulate	1.22 ( $\pm$ 0.30)	<a href="#">[15]</a>
Striatum	1.13 ( $\pm$ 0.28)	<a href="#">[15]</a>

Table 2: [11C]**DAA-1106** Binding in Schizophrenia Patients vs. Healthy Controls

Brain Region	Patient Mean BP_ND ( $\pm$ SD)	Control Mean BP_ND ( $\pm$ SD)	% Difference	p-value	Reference
Occipital Cortex	1.09 ( $\pm$ 0.28)	1.12 ( $\pm$ 0.28)	-2.7%	NS	<a href="#">[14]</a>
Lateral Temporal Cortex	1.12 ( $\pm$ 0.26)	1.13 ( $\pm$ 0.28)	-0.9%	NS	<a href="#">[14]</a>
Parietal Cortex	1.11 ( $\pm$ 0.25)	1.14 ( $\pm$ 0.27)	-2.6%	NS	<a href="#">[14]</a>
Medial Temporal Cortex	1.20 ( $\pm$ 0.31)	1.25 ( $\pm$ 0.33)	-4.0%	NS	<a href="#">[14]</a>
Medial Frontal Cortex	1.09 ( $\pm$ 0.25)	1.11 ( $\pm$ 0.26)	-1.8%	NS	<a href="#">[14]</a>

NS: Not Significant

Note: While no significant group differences were observed, a positive correlation between cortical [11C]**DAA-1106** binding and positive symptom scores, as well as the duration of illness, was reported in patients with schizophrenia.[\[10\]](#)[\[14\]](#)

Table 3: [11C]**DAA-1106** Binding in Alzheimer's Disease Patients vs. Healthy Controls



Brain Region	Finding	Reference
Cerebellum	Higher binding in AD patients	[9]
Prefrontal Cortex	Higher binding in AD patients	[9]
Parietal Cortex	Higher binding in AD patients	[9]
Temporal Cortex	Higher binding in AD patients	[9]
Occipital Cortex	Higher binding in AD patients	[9]
Anterior Cingulate Cortex	Higher binding in AD patients	[9]
Striatum	Higher binding in AD patients	[9]

Note: This study reported qualitatively higher binding in several brain regions of Alzheimer's disease (AD) patients compared to controls.[9]

## Conclusion

[11C]**DAA-1106** PET imaging is a valuable and reliable method for the in vivo quantification of neuroinflammation through the measurement of TSPO expression.[11] Adherence to standardized protocols for radioligand synthesis, subject preparation, image acquisition, and data analysis is essential for obtaining accurate and reproducible results. The quantitative data derived from these studies can provide crucial insights into the role of neuroinflammation in the pathophysiology of various CNS disorders and can serve as a biomarker for monitoring disease progression and response to therapeutic interventions. The consideration of TSPO genotype is a critical factor for the interpretation of [11C]**DAA-1106** PET data.

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